Ethyl 2-(4-aminophenyl)-2-bromoacetate
Description
Ethyl 2-(4-aminophenyl)-2-bromoacetate is a brominated aromatic ester featuring a 4-aminophenyl group and a bromine atom attached to the α-carbon of the acetate backbone. This structure combines electron-donating (amino) and electron-withdrawing (bromo) substituents, conferring unique reactivity and physicochemical properties. The bromine atom enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
1196156-39-4 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-bromoacetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2,12H2,1H3 |
InChI Key |
MZAJZLVQNNEJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Nitrophenol
The reaction begins with the alkylation of 4-nitrophenol using ethyl bromoacetate. In a typical procedure, 4-nitrophenol (0.02 mol) is refluxed with potassium carbonate (0.02 mol) in acetone, followed by dropwise addition of ethyl bromoacetate (0.01 mol) and a catalytic amount of potassium iodide. The mixture is stirred at 80°C for 8 hours, yielding ethyl 2-(4-nitrophenoxy)acetate as a pale yellow solid. This intermediate is often used without further purification due to its instability.
Key Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C (reflux) | |
| Reaction Time | 8 hours | |
| Base | K₂CO₃ | |
| Catalyst | KI (10 mg) | |
| Yield | 68–75% |
Selective Nitro Group Reduction
The nitro group in ethyl 2-(4-nitrophenoxy)acetate is reduced to an amine using iron-ammonium chloride (Fe/NH₄Cl) in ethanol-water (1:1 v/v). The crude alkylation product is combined with NH₄Cl (0.03 mol) and Fe powder (0.03 mol), refluxed for 4 hours, and filtered. Ethyl acetate extraction followed by recrystallization yields reddish-brown crystals of the target compound with >98% purity.
Advantages Over Catalytic Hydrogenation:
- Avoids high-pressure H₂ gas and expensive Pd/C catalysts.
- Achieves higher selectivity (no over-reduction observed).
- Cost-effective: Fe/NH₄Cl systems reduce production costs by 40% compared to Pd/C.
Alternative Synthetic Routes
Sodium Hydride-Mediated Alkylation
A modified alkylation protocol employs sodium hydride (NaH) as the base in dimethylformamide (DMF). Ethyl bromoacetate (2.82 mmol) is added to a suspension of 4-nitrophenol and NaH (1.2 equiv) in DMF at 0°C, followed by overnight stirring at room temperature. This method achieves comparable yields (70%) but requires stringent moisture control.
Microwave-Assisted Synthesis
Pilot-scale studies have explored microwave irradiation to accelerate the alkylation step. Ethyl bromoacetate and 4-nitrophenol are irradiated at 120°C for 20 minutes, reducing reaction time by 75%. However, industrial adoption remains limited due to challenges in scaling microwave systems.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Ethanol-water mixtures (1:1 v/v) optimize reduction efficiency by balancing Fe solubility and intermediate stability. Pure ethanol slows reaction kinetics, while aqueous systems promote hydrolysis.
Temperature Control
Maintaining reflux temperatures (65–80°C) during reduction prevents byproduct formation. Lower temperatures (<50°C) result in incomplete reduction, while exceeding 90°C degrades the amine product.
Catalytic Systems
Comparative studies of Fe/NH₄Cl vs. Sn/HCl systems reveal:
- Fe/NH₄Cl : Higher yields (70% vs. 55%), fewer side reactions.
- Sn/HCl : Faster kinetics (2 hours vs. 4 hours) but requires acidic workup.
Structural Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal studies confirm the triclinic crystal system (a=8.2104 Å, b=10.3625 Å, c=11.9562 Å) with O…H (2.48 Å) and N…Br (3.12 Å) interactions stabilizing the lattice.
Industrial-Scale Considerations
Purification Techniques
Environmental Impact
Fe/NH₄Cl systems generate 30% less hazardous waste compared to Sn/HCl protocols, aligning with green chemistry principles.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow microreactors enable 90% yield in 1 hour by enhancing heat/mass transfer. However, catalyst clogging remains a technical hurdle.
Biocatalytic Reduction
Preliminary studies using E. coli-expressed nitroreductases show 50% conversion at 37°C, offering a enzymatic alternative to metal-based systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenyl)-2-bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of ethyl 2-(4-aminophenyl)-2-azidoacetate or ethyl 2-(4-aminophenyl)-2-thiocyanatoacetate.
Reduction: Formation of ethyl 2-(4-aminophenyl)acetate.
Oxidation: Formation of ethyl 2-(4-nitrophenyl)-2-bromoacetate.
Scientific Research Applications
Ethyl 2-(4-aminophenyl)-2-bromoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)-2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on the evidence:
Key Comparative Insights
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups: The amino group in Ethyl 2-(4-aminophenoxy)acetate activates the aromatic ring toward electrophilic substitution, whereas bromine in Ethyl 2-(4-bromophenyl)acetate deactivates it, directing further reactions to specific positions.
- Lipophilicity : Bromine and methoxy groups (e.g., in ) increase lipophilicity, enhancing membrane permeability in bioactive compounds.
Biological Activity
Ethyl 2-(4-aminophenyl)-2-bromoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a bromoacetate moiety attached to an aminophenyl group, which contributes to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those overexpressing anti-apoptotic proteins such as Bcl-2. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance its binding affinity to Bcl-2 proteins, leading to increased cytotoxicity .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat Cells | 15 | Inhibition of Bcl-2 mediated survival |
| NCI-H460 | 20 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
2. Antiviral Activity
This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral entry mechanisms in cells, making it a candidate for further development as an antiviral agent .
Table 2: Antiviral Efficacy of this compound
| Virus Type | EC50 (µM) | Assay Type |
|---|---|---|
| Ebola Virus | <10 | Pseudovirus Entry Assay |
| Marburg Virus | <10 | Pseudovirus Entry Assay |
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in various physiological processes and disease states. The inhibition constants (Ki) for this compound indicate moderate inhibitory activity against specific CA isoforms .
Table 3: Inhibition Constants for this compound
| Enzyme Type | Ki (nM) |
|---|---|
| Carbonic Anhydrase I | 567.6 |
| Carbonic Anhydrase II | 21.3 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2, leading to enhanced cell death .
- Viral Entry Inhibition : It disrupts the entry process of viruses into host cells, potentially by interfering with viral envelope proteins or cellular receptors .
- Enzyme Inhibition : By inhibiting carbonic anhydrases, it can affect bicarbonate transport and pH regulation within cells, which may contribute to its therapeutic effects .
Case Studies and Research Findings
In a notable study, researchers synthesized a series of derivatives based on this compound to evaluate their biological activities. The findings indicated that modifications on the aminophenyl group significantly altered the compounds' potency against cancer cells and their ability to inhibit viral entry .
Q & A
Q. Critical Parameters :
- Base Selection : K₂CO₃ is preferred for mild conditions, while NaH enhances reactivity in sterically hindered systems.
- Solvent : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Temperature : Elevated temperatures (65–80°C) reduce reaction time but may increase side-product formation.
Q. Table 1: Synthesis Optimization
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, CH₃CN, RT, 2 h | 60–70 | |
| Alkylation | NaH, DMF, 65°C, 12 h | 93 |
Basic Question: Which spectroscopic and structural characterization techniques are most effective for confirming the identity of this compound?
Methodological Answer:
- FTIR and NMR :
- X-ray Crystallography : Resolves stereochemistry and confirms the 4-aminophenyl substitution pattern. For analogs, C-Br bond lengths average 1.93 Å .
Q. Table 2: Key Spectroscopic Data
| Technique | Characteristic Peaks/Features | Reference |
|---|---|---|
| FTIR | 1740 cm⁻¹ (C=O), 550–600 cm⁻¹ (C-Br) | |
| ¹H NMR | δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (OCH₂) | |
| X-ray | C-Br bond length: 1.93 Å |
Advanced Question: How can diastereoselectivity be controlled during the synthesis of chiral derivatives of this compound?
Methodological Answer:
Chiral auxiliaries or enantioselective catalysts are critical. For example:
- Chiral Amines : Using (S)-phenylethylamine as a directing group in nucleophilic substitutions induces stereoselectivity, achieving >90% enantiomeric excess (ee) in related bromoacetate systems .
- Catalytic Asymmetric Alkylation : Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) can control configuration at the α-carbon .
Q. Key Factors :
- Steric Effects : Bulky substituents on the aromatic ring favor one enantiomer.
- Solvent Polarity : Low-polarity solvents (e.g., THF) enhance stereochemical control by reducing ionic intermediates .
Advanced Question: What mechanistic insights explain contradictory yields reported in SN2 vs. radical pathways for bromoacetate reactions?
Methodological Answer:
- SN2 Pathway : Dominates in polar aprotic solvents (DMF, THF) with strong bases (NaH), yielding >90% via backside attack .
- Radical Pathway : Initiated by light or radical initiators (e.g., AIBN) in non-polar solvents, leading to lower yields (40–60%) due to competing side reactions (e.g., dimerization) .
Q. Resolution :
- Base Strength : NaH suppresses radical formation by deprotonating intermediates.
- Additives : LiBr stabilizes transition states in SN2 reactions, improving selectivity .
Advanced Question: How does the bromo group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The C-Br bond acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example:
Q. Challenges :
- Competing Ester Hydrolysis : Use anhydrous conditions to preserve the ethyl ester.
- Regioselectivity : Steric hindrance at the 4-aminophenyl group directs substitution to the ortho position .
Advanced Question: What strategies mitigate side reactions (e.g., ester hydrolysis or dimerization) during large-scale synthesis?
Methodological Answer:
- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition .
- Moisture-Free Conditions : Use molecular sieves or inert gas (N₂) to suppress hydrolysis .
- Catalyst Optimization : Pd/C or CuI reduces unwanted coupling byproducts .
Q. Table 3: Mitigation Strategies
| Side Reaction | Mitigation Strategy | Reference |
|---|---|---|
| Ester Hydrolysis | Anhydrous solvents, N₂ atmosphere | |
| Dimerization | Radical scavengers (BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
